Cas no 1505987-74-5 (2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine)

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is a versatile organic compound with significant applications in organic synthesis. Its unique structure, featuring a difluorinated ethylamine core and a methoxynaphthalenyl substituent, endows it with high stability and reactivity. This compound is particularly valuable for its ability to facilitate the synthesis of complex organic molecules, thereby contributing to advancements in pharmaceuticals and materials science.
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine structure
1505987-74-5 structure
商品名:2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
CAS番号:1505987-74-5
MF:C13H13F2NO
メガワット:237.245230436325
CID:5951013
PubChem ID:80604654

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
    • AKOS019171124
    • EN300-1934926
    • 1505987-74-5
    • インチ: 1S/C13H13F2NO/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,12-13H,16H2,1H3
    • InChIKey: OSBQDGKXOMSBGX-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC2C=C(C=CC=2C=1)OC)N)F

計算された属性

  • せいみつぶんしりょう: 237.09652036g/mol
  • どういたいしつりょう: 237.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 35.2Ų

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1934926-10.0g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
10g
$6205.0 2023-05-27
Enamine
EN300-1934926-1.0g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
1g
$1442.0 2023-05-27
Enamine
EN300-1934926-5.0g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
5g
$4184.0 2023-05-27
Enamine
EN300-1934926-1g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
1g
$914.0 2023-09-17
Enamine
EN300-1934926-5g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
5g
$2650.0 2023-09-17
Enamine
EN300-1934926-2.5g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
2.5g
$1791.0 2023-09-17
Enamine
EN300-1934926-0.05g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
0.05g
$768.0 2023-09-17
Enamine
EN300-1934926-0.1g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
0.1g
$804.0 2023-09-17
Enamine
EN300-1934926-0.5g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
0.5g
$877.0 2023-09-17
Enamine
EN300-1934926-0.25g
2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine
1505987-74-5
0.25g
$840.0 2023-09-17

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine 関連文献

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amineに関する追加情報

Introduction to 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine (CAS No. 1505987-74-5)

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1505987-74-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural features, which include a fluoro-substituted ethylamine backbone and a methoxynaphthalene moiety. The presence of fluorine atoms and the naphthalene ring system imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structural motif of 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is particularly intriguing due to the combination of fluoroalkyl and naphthalene derivatives. Fluorinated compounds are widely recognized for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug molecules. The methoxynaphthalene group, on the other hand, contributes to the compound's hydrophobicity and can serve as a scaffold for further functionalization. Such structural characteristics make it an attractive candidate for designing novel therapeutic agents.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health. The fluoro-substituted ethylamine moiety in 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine suggests potential applications in modulating enzymes or receptors involved in metabolic disorders, inflammation, and cancer. Preliminary studies have indicated that fluorinated amine derivatives can exhibit potent inhibitory activity against certain kinases and other enzymes critical for disease progression.

One of the most compelling aspects of 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is its versatility as a building block for more complex drug candidates. The presence of both the fluoro group and the methoxynaphthalene ring provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, further derivatization might involve introducing additional functional groups to enhance solubility, improve tissue distribution, or target specific cellular pathways more effectively.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine with potential biological targets with greater accuracy. These tools have been instrumental in identifying key pharmacophores within the molecule and guiding the design of analogs with improved potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the process of identifying promising candidates for experimental validation.

The naphthalene ring system in 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine also offers unique opportunities for interaction with biological targets. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. By combining this scaffold with a fluoroalkyl amine moiety, researchers can leverage these properties while introducing modifications that enhance pharmacological efficacy. This synergistic approach has been successful in developing novel therapeutics with improved pharmacokinetic profiles.

In clinical settings, compounds similar to 1505987-74-5 are being evaluated for their potential therapeutic benefits across various diseases. The ability of fluorinated amine derivatives to penetrate biological membranes efficiently makes them particularly valuable in treating conditions where systemic delivery is required. Additionally, their stability under physiological conditions enhances their suitability for long-term therapeutic use. While extensive clinical data on this specific compound is still limited, preliminary results from preclinical studies are promising and warrant further investigation.

The synthesis of 1505987-74-5 presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods play crucial roles in constructing the desired molecular framework. The development of efficient synthetic routes not only facilitates research but also contributes to cost-effective production if scaled up for industrial purposes.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate electronic properties, influence metabolic stability, and enhance binding interactions has made them indispensable in drug design. In 1505987_74_5, the fluoro-substituted ethylamine group exemplifies these benefits perfectly. By strategically placing fluorine atoms at specific positions within the molecule, researchers can fine-tune its pharmacological properties to achieve optimal therapeutic effects while minimizing side effects.

Future directions in the study of 1505987_74_5 may include exploring its potential as an intermediate in larger synthetic schemes or investigating its interactions with specific biomarkers relevant to human diseases. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating laboratory findings into tangible therapeutic solutions. As our understanding of molecular interactions continues to evolve, compounds like 1505987_74_5 will likely play a pivotal role in shaping next-generation treatments.

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